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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Hpk1-IN-35, a
potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), in syngeneic
mouse models for immuno-oncology research. The following sections detail the mechanism of
action of HPK1 inhibition, protocols for in vivo studies, and expected outcomes with supporting
data.

Introduction to HPK1 and its Inhibition

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase
kinase kinase kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor (TCR)
signaling.[1] It is predominantly expressed in hematopoietic cells.[1] Upon TCR engagement,
HPKZ1 is activated and subsequently phosphorylates the adaptor protein SLP-76 (SH2 domain-
containing leukocyte protein of 76 kDa).[1] This phosphorylation event leads to the attenuation
of downstream signaling cascades, ultimately dampening T-cell activation and effector
functions. In the tumor microenvironment, this negative regulation can impede an effective anti-
tumor immune response.

Hpk1-IN-35 and other similar small molecule inhibitors are designed to block the kinase activity
of HPK1. By inhibiting HPK1, these compounds prevent the phosphorylation of SLP-76,
thereby sustaining TCR signaling and enhancing T-cell-mediated anti-tumor immunity.[1] This
mechanism of action makes HPK1 a compelling target for cancer immunotherapy, with the
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potential to be used as a monotherapy or in combination with other immunotherapies like
checkpoint inhibitors.

Hpk1 Signaling Pathway

The diagram below illustrates the central role of HPK1 in negatively regulating T-cell receptor
signaling and how its inhibition can lead to enhanced T-cell activation.
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HPKZ1 signaling pathway in T-cell activation.
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Quantitative Data from Syngeneic Mouse Model
Studies

The following tables summarize the in vivo efficacy and pharmacokinetic properties of
representative HPK1 inhibitors in various syngeneic mouse models.

Table 1: Tumor Growth Inhibition (TGI) in Syngeneic Mouse Models

TGI
TGI .
Mouse . (Combinati
Compound Dosing (Monothera . Reference
Model ) on with
R anti-PD-1)
Novel HPK1 30 mg/kg p.o.
o CT26 42% 95% [2]
Inhibitor (BID)
BB3008 CT26 Not Specified  Significant Not Specified  [3]
BB3008 Hepa 1-6 Not Specified  Significant Not Specified  [3]
BB3008 4T1 Not Specified  Significant Not Specified  [3]
BB3008 MC38 Not Specified  Not Specified  Significant [3]
) N N Synergistic
Compound 5i MC38 Not Specified  Not Specified [4]
Effect
) N N Synergistic
Compound 5i CT26 Not Specified  Not Specified [4]
Effect
Tumor Tumor
Multiple N
DS21150768 Not Specified  Growth Growth [5]
Models

Suppression

Suppression

Table 2: Pharmacokinetic and Pharmacodynamic Properties of HPK1 Inhibitors in Mice
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Compound Parameter Value Administration Reference
Novel HPK1 ] )
o Half-life (t2) 0.6 hours 1 mg/kg i.v. [2]
Inhibitor
Cmax 1801 ng/mL 10 mg/kg p.o. [2]
Oral 116% 10 mg/k [2]
(0 m .0.
Bioavailability (F) grp
50% inhibition
pSLP76 o
o maintained for 100 mg/kg p.o. [2]
Inhibition
24h
) Oral N
Compound 5i ) o 27-49% Not Specified [4]
Bioavailability (F)
Hpk1-IN-21 oral 13% 25 mg/k [6]
-IN- 0 m .0.
P Bioavailability (F) grIP
Oral Orally -~
DS21150768 ) o ] ] Not Specified [5]
Bioavailability Bioavailable

Experimental Protocols

The following are detailed protocols for conducting in vivo studies with Hpk1-IN-35 in a

syngeneic mouse model.

Experimental Workflow

The diagram below outlines the general workflow for a syngeneic mouse model study

evaluating an HPK1 inhibitor.
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General experimental workflow for in vivo studies.
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Protocol 1: Preparation of Hpk1-IN-35 for In Vivo
Administration

Materials:

Hpk1-IN-35 powder

» Vehicle (e.g., 0.5% methylcellulose and 0.2% Tween 80 in sterile water, or as specified for
the compound)

 Sterile microcentrifuge tubes
o Vortex mixer

e Sonicator (optional)

» Sterile syringes and needles
Procedure:

o Calculate the required amount of Hpk1-IN-35 based on the desired dose (e.g., mg/kg) and
the number and weight of the mice.

» Weigh the Hpk1-IN-35 powder accurately and place it in a sterile microcentrifuge tube.

o Add the appropriate volume of the vehicle to the tube to achieve the desired final
concentration.

» Vortex the mixture vigorously for 1-2 minutes to suspend the compound.

« |If the compound does not fully suspend, sonicate the mixture in a water bath for 5-10
minutes.

» Visually inspect the suspension to ensure it is homogenous before each administration.
Prepare fresh daily.
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Protocol 2: Syngeneic Tumor Model Establishment and
Treatment

Materials:

Syngeneic mouse strain (e.g., C57BL/6, BALB/c)

e Syngeneic tumor cell line (e.g., MC38, CT26, B16F10)

e Cell culture medium and supplements

e Trypsin-EDTA

» Phosphate-buffered saline (PBS), sterile

e Hemocytometer or automated cell counter

o Sterile syringes (1 mL) and needles (25-27 gauge)

o Calipers

o Hpk1-IN-35 formulation (from Protocol 1)

¢ Vehicle control

e Optional: anti-PD-1 antibody or other combination agent

Procedure:

e Cell Culture and Preparation:

o Culture the chosen tumor cell line according to standard protocols.

o On the day of implantation, harvest the cells using trypsin-EDTA, wash with PBS, and
resuspend in sterile PBS or serum-free medium at the desired concentration (e.g., 1 X
1076 cells/100 pL). Ensure high cell viability (>95%).

e Tumor Implantation:
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o Subcutaneously inject the cell suspension into the flank of the mice.

e Tumor Growth Monitoring and Randomization:
o Monitor the mice daily for tumor growth.

o Once tumors are palpable and reach a predetermined size (e.g., 50-100 mm3), randomize
the mice into treatment groups (e.g., Vehicle, Hpk1-IN-35, Hpk1-IN-35 + anti-PD-1).

o Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using
the formula: (Length x Width?)/2.

e Treatment Administration:

o Administer Hpk1-IN-35 via the appropriate route (e.g., oral gavage or intraperitoneal
injection) at the predetermined dose and schedule (e.g., once or twice daily).[7]

o Administer the vehicle control to the control group following the same schedule.

o For combination studies, administer the additional therapeutic agent (e.g., anti-PD-1
antibody via intraperitoneal injection) according to its established protocol.

o Endpoint and Tissue Collection:

o Continue treatment and monitoring until the tumors in the control group reach a
predetermined endpoint, or for a specified duration.

o At the end of the study, euthanize the mice and collect tumors, spleens, and tumor-
draining lymph nodes for further analysis (e.g., flow cytometry, immunohistochemistry,
gene expression analysis).

Protocol 3: Pharmacodynamic Analysis of pSLP76
Inhibition

Materials:

e Blood collection tubes (e.g., with EDTA)
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Red blood cell lysis buffer

FACS buffer (PBS with 2% FBS)

Fixation/permeabilization buffers

Fluorochrome-conjugated antibodies against mouse CD3, CD4, CD8, and phospho-SLP76
(Ser376)

Flow cytometer

Procedure:

o Sample Collection:

o Collect blood from mice at various time points after Hpk1-IN-35 administration.

o Cell Staining:

[e]

Perform red blood cell lysis.

(¢]

Stain for surface markers (CD3, CD4, CD8).

[¢]

Fix and permeabilize the cells according to the manufacturer's protocol for intracellular
staining.

[¢]

Stain for intracellular phospho-SLP76.
o Flow Cytometry Analysis:
o Acquire the samples on a flow cytometer.

o Analyze the data by gating on CD4+ and CD8+ T-cell populations and quantifying the level
of pSLP76 expression.

Conclusion

The inhibition of HPK1 with small molecules like Hpk1-IN-35 presents a promising strategy to
enhance anti-tumor immunity. The protocols and data provided herein offer a framework for
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researchers to effectively design and execute preclinical studies in syngeneic mouse models to
evaluate the therapeutic potential of HPK1 inhibitors. Careful consideration of the experimental
design, including the choice of tumor model, dosing regimen, and endpoint analyses, is crucial
for obtaining robust and translatable results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Frontiers | Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening
[frontiersin.org]

e 2. Insilico Medicine divulges novel HPK1 inhibitor with robust antitumor activity | Bioworld
[bioworld.com]

o 3.researchgate.net [researchgate.net]

e 4. Discovery of Macrocycle-Based HPK1 Inhibitors for T-Cell-Based Immunotherapy -
PubMed [pubmed.nchbi.nlm.nih.gov]

o 5. Highly potent, orally active novel small-molecule HPK1 inhibitor DS21150768 induces
anti-tumor responses in multiple syngeneic tumor mouse models - PubMed
[pubmed.ncbi.nim.nih.gov]

e 6. noblelifesci.com [noblelifesci.com]

e 7. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office
of Research [bu.edu]

¢ To cite this document: BenchChem. [Application Notes and Protocols for Hpk1-IN-35 in
Syngeneic Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12390678#using-hpk1-in-35-in-a-syngeneic-mouse-
model]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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